

Synthesis of 1-Pentadecanol: A Technical Guide

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Compound of Interest

Compound Name: 1-Pentadecanol

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for **1-pentadecanol**, a C15 fatty alcohol with applications in various industrial and research settings. The guide details common laboratory and industrial methods, including the reduction of pentadecanoic acid and its esters, hydroformylation of 1-tetradecene, and Grignard synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in chemical synthesis and drug development.

Core Synthesis Pathways

1-Pentadecanol can be synthesized through several key chemical reactions. The most prevalent methods involve the reduction of a C15 carboxylic acid or its ester, the hydroformylation of a C14 alkene, and the addition of a C14 Grignard reagent to formaldehyde. Each pathway offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and scalability.

Table 1: Physical and Spectroscopic Data of 1-Pentadecanol

Property	Value	Source
Molecular Formula	C ₁₅ H ₃₂ O	PubChem[1]
Molecular Weight	228.41 g/mol	PubChem[1]
Appearance	White solid	Wikipedia
Melting Point	43-45 °C	---
Boiling Point	269-271 °C	---
¹ H NMR (CDCl ₃)	δ 3.64 (t, 2H), 1.57 (p, 2H), 1.26 (br s, 24H), 0.88 (t, 3H)	ChemicalBook[2]
¹³ C NMR (CDCl ₃)	δ 63.1, 32.8, 31.9, 29.7, 29.6, 29.5, 29.4, 29.3, 25.7, 22.7, 14.1	---
IR (KBr, cm ⁻¹)	3330 (O-H stretch), 2918, 2850 (C-H stretch), 1465, 1058	NIST WebBook
Mass Spectrum (EI)	m/z 210 (M-18), 196, 182, 168, 154, 140, 126, 112, 98, 84, 70, 56, 43	PubChem[1]

Experimental Protocols

This section provides detailed experimental methodologies for the key synthesis pathways of **1-pentadecanol**.

Reduction of Pentadecanoic Acid Derivatives

The reduction of pentadecanoic acid or its esters is a common laboratory-scale method for the preparation of **1-pentadecanol**. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are typically employed.

1.1. Lithium Aluminum Hydride (LiAlH₄) Reduction of Ethyl Pentadecanoate

This protocol is adapted from general procedures for the LiAlH₄ reduction of esters to primary alcohols.

- Materials:
 - Ethyl pentadecanoate
 - Lithium aluminum hydride (LiAlH_4)
 - Anhydrous diethyl ether or tetrahydrofuran (THF)
 - 10% Sulfuric acid (H_2SO_4)
 - Saturated sodium chloride solution (brine)
 - Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Procedure:
 - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, a suspension of LiAlH_4 (1.2 equivalents) in anhydrous diethyl ether is prepared under an inert atmosphere (e.g., nitrogen or argon).
 - A solution of ethyl pentadecanoate (1 equivalent) in anhydrous diethyl ether is added dropwise to the stirred LiAlH_4 suspension at a rate that maintains a gentle reflux.
 - After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours or gently refluxed for 30 minutes to ensure complete reaction.
 - The reaction is carefully quenched by the slow, dropwise addition of water, followed by the addition of 10% sulfuric acid until a clear solution is obtained.
 - The aqueous layer is separated and extracted three times with diethyl ether.
 - The combined organic extracts are washed with water, saturated sodium chloride solution, and then dried over anhydrous magnesium sulfate.
 - The solvent is removed under reduced pressure using a rotary evaporator to yield crude **1-pentadecanol**.

- The crude product can be purified by recrystallization from ethanol or methanol, or by fractional distillation under reduced pressure.
- Expected Yield: 85-95%

1.2. Catalytic Hydrogenation of Pentadecanoic Acid

This protocol is based on general procedures for the catalytic hydrogenation of fatty acids.

- Materials:
 - Pentadecanoic acid
 - Ruthenium-Tin (Ru-Sn) on a carbon support catalyst (e.g., 5% Ru, 2.5% Sn on activated carbon)
 - Ethanol or another suitable solvent
 - Hydrogen gas (H₂)
- Procedure:
 - Pentadecanoic acid and the Ru-Sn/C catalyst (1-5% by weight of the acid) are placed in a high-pressure autoclave.
 - Ethanol is added as a solvent.
 - The autoclave is sealed, purged several times with nitrogen, and then with hydrogen.
 - The reactor is pressurized with hydrogen to 3-5 MPa and heated to 150-200°C with vigorous stirring.
 - The reaction is monitored by gas chromatography (GC) until the starting material is consumed (typically 4-8 hours).
 - After cooling to room temperature and venting the hydrogen, the catalyst is removed by filtration.
 - The solvent is removed from the filtrate by rotary evaporation.

- The resulting crude **1-pentadecanol** is purified by recrystallization or vacuum distillation.
- Expected Yield: >90%

Hydroformylation of 1-Tetradecene

The hydroformylation of 1-tetradecene is a primary industrial method for producing a mixture of C15 aldehydes, which are subsequently hydrogenated to **1-pentadecanol**. This process typically uses a rhodium or cobalt-based catalyst.

- Materials:
 - 1-Tetradecene
 - Synthesis gas (a mixture of carbon monoxide, CO, and hydrogen, H₂)
 - Rhodium-based catalyst with a phosphine ligand (e.g., Rh(acac)(CO)₂ with triphenylphosphine)
 - Toluene or another suitable solvent
- Procedure:
 - In a high-pressure reactor, 1-tetradecene, the rhodium catalyst, and the phosphine ligand are dissolved in toluene.
 - The reactor is sealed, purged, and then pressurized with synthesis gas (CO/H₂ ratio typically 1:1 to 1:2) to a pressure of 20-50 bar.
 - The mixture is heated to 80-120°C with stirring.
 - The reaction progress is monitored by the uptake of synthesis gas.
 - Upon completion, the reactor is cooled, and the pressure is released.
 - The resulting mixture containing pentadecanal isomers is then subjected to a second step of hydrogenation (using a catalyst like Ni or Pd/C) to convert the aldehydes to **1-pentadecanol**.

- The final product is purified by fractional distillation.
- Expected Yield: High, with selectivity for the linear alcohol depending on the catalyst and reaction conditions.

Grignard Synthesis

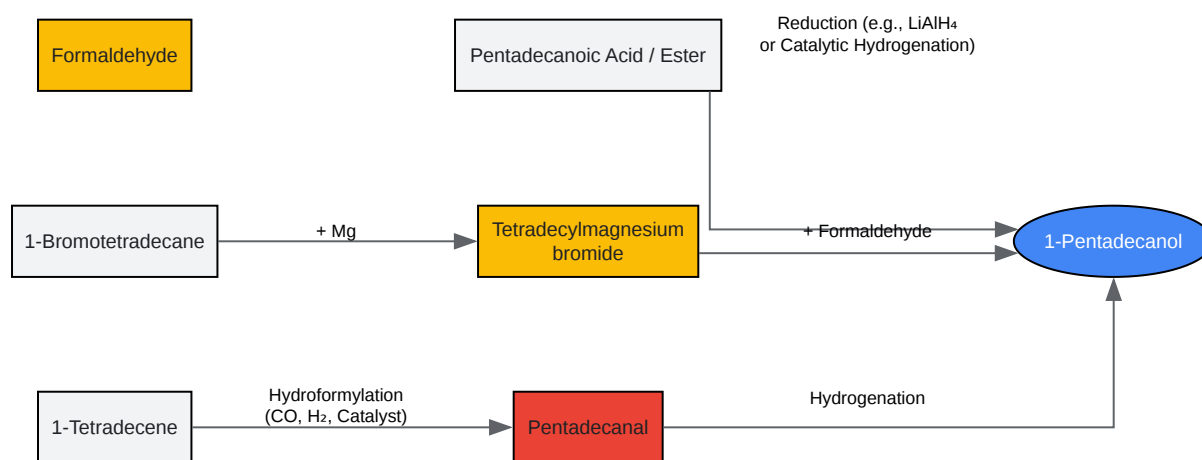
The Grignard reaction provides a versatile route to **1-pentadecanol** by forming a new carbon-carbon bond.

- Materials:
 - 1-Bromotetradecane
 - Magnesium turnings
 - Anhydrous diethyl ether or THF
 - Paraformaldehyde or gaseous formaldehyde
 - Dilute hydrochloric acid (HCl)
 - Saturated ammonium chloride solution (NH₄Cl)
- Procedure:
 - In a flame-dried flask under an inert atmosphere, magnesium turnings are placed. A small crystal of iodine can be added to initiate the reaction.
 - A solution of 1-bromotetradecane in anhydrous diethyl ether is added dropwise to the magnesium. The reaction is initiated, and the addition is continued at a rate to maintain a gentle reflux.
 - After the addition is complete, the mixture is stirred until the magnesium is consumed, forming tetradecylmagnesium bromide (the Grignard reagent).
 - The Grignard solution is then added slowly to a stirred suspension of excess paraformaldehyde in anhydrous diethyl ether at 0°C.

- The reaction mixture is allowed to warm to room temperature and stirred for several hours.
 - The reaction is quenched by the slow addition of saturated ammonium chloride solution.
 - The layers are separated, and the aqueous layer is extracted with diethyl ether.
 - The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.
 - The crude **1-pentadecanol** is purified by recrystallization or vacuum distillation.
- Expected Yield: 60-80%

Visualizations

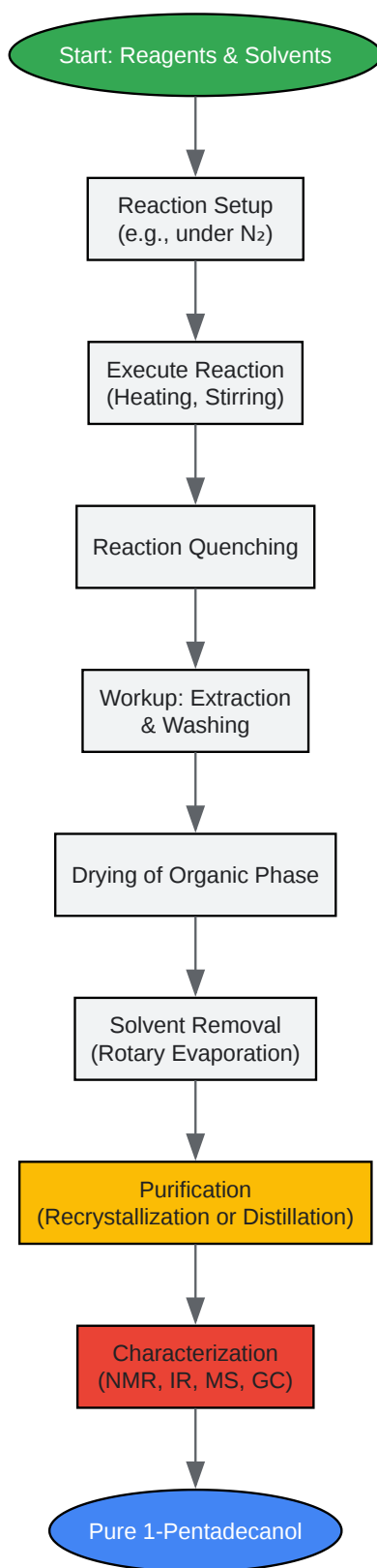
Synthesis Pathways for 1-Pentadecanol



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Caption: Overview of the primary synthetic routes to **1-pentadecanol**.

Experimental Workflow for Laboratory Synthesis



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Caption: General experimental workflow for the laboratory synthesis of **1-pentadecanol**.

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References

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- 2. 1-Pentadecanol(629-76-5) 1H NMR spectrum [chemicalbook.com]
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